molecular formula C9H13NS B13093496 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione

1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione

Cat. No.: B13093496
M. Wt: 167.27 g/mol
InChI Key: HUNKPVXHCRIQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione is a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione may undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.

Scientific Research Applications

1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione would involve its interaction with molecular targets, such as enzymes or receptors. The sulfur atom in the thione group could play a crucial role in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfur-containing heterocycles, such as thiophenes or thiazoles.

Uniqueness

1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione’s unique structure, particularly the presence of the thione group, could confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

1-methyl-3,6,7,8-tetrahydro-2H-indolizine-5-thione

InChI

InChI=1S/C9H13NS/c1-7-5-6-10-8(7)3-2-4-9(10)11/h2-6H2,1H3

InChI Key

HUNKPVXHCRIQHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(=S)N2CC1

Origin of Product

United States

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